4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol
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Overview
Description
4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol is a chemical compound that belongs to the class of thiochromenes. Thiochromenes are sulfur-containing heterocycles known for their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a chloro-substituted thiochromene ring attached to an amino group, which is further connected to a cyclohexanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiochromene Ring: The thiochromene ring can be synthesized by the cyclization of a suitable precursor, such as 2-chlorobenzaldehyde, with a sulfur source under acidic conditions.
Chlorination: The thiochromene ring is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Amination: The chloro-substituted thiochromene is reacted with an amine, such as cyclohexylamine, under basic conditions to form the amino derivative.
Hydroxylation: Finally, the amino derivative is hydroxylated using an oxidizing agent like hydrogen peroxide or a peracid to introduce the hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chloro substituent or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, or other strong nucleophiles.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dechlorinated or dehydroxylated derivatives.
Substitution: Formation of substituted thiochromene derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiochromene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors to trigger or inhibit specific signaling pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol: Unique due to its specific substitution pattern and combination of functional groups.
Thiochromene Derivatives: Compounds with similar thiochromene rings but different substituents, such as 4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-one.
Cyclohexanol Derivatives: Compounds with similar cyclohexanol moieties but different aromatic rings, such as 4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-amine.
Uniqueness
This compound is unique due to its specific combination of a chloro-substituted thiochromene ring and a cyclohexanol moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNOS/c16-13-3-1-2-12-14(8-9-19-15(12)13)17-10-4-6-11(18)7-5-10/h1-3,10-11,14,17-18H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMRMPVCTKPUOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2CCSC3=C2C=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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